N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide
Description
Properties
IUPAC Name |
N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F6N2O4S2/c17-15(18,19)29(25,26)23-13(11-7-3-1-4-8-11)14(12-9-5-2-6-10-12)24-30(27,28)16(20,21)22/h1-10,13-14,23-24H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAIGOHPAZPGOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C(F)(F)F)NS(=O)(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F6N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Sulfonylation of (1S,2S)-1,2-Diphenylethylenediamine
The most common approach involves stepwise sulfonylation of enantiomerically pure (1S,2S)-1,2-diphenylethylenediamine using trifluoromethanesulfonyl chloride (TfCl) or N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂).
Procedure
-
- Dissolve (1S,2S)-1,2-diphenylethylenediamine (1 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0°C under inert atmosphere.
- Add triethylamine (2.2 equiv.) as a base to scavenge HCl.
- Introduce trifluoromethanesulfonyl chloride (2.2 equiv.) dropwise.
-
- Stir at 0°C for 1–2 hours, then warm to room temperature for 12–24 hours.
- Monitor progress via TLC or LC-MS.
Workup :
Key Data
| Parameter | Value | Source |
|---|---|---|
| Yield | 75–92% | |
| Purity (HPLC) | >98% | |
| Stereochemical Integrity | Retained (confirmed by NMR) |
Alternative Method Using N-Phenylbis(triflimide)
For improved efficiency, N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) serves as a triflyl donor under basic conditions.
Procedure
-
- Treat (1S,2S)-1,2-diphenylethylenediamine with LiHMDS (2.2 equiv.) in THF at −78°C.
-
- Add PhNTf₂ (2.2 equiv.) and stir for 1 hour at −78°C.
- Warm to room temperature and stir for 12 hours.
Workup :
Optimization of Reaction Parameters
Critical factors influencing yield and selectivity include:
Solvent Effects
| Solvent | Yield (%) | Notes |
|---|---|---|
| THF | 92 | Optimal for low-temperature steps |
| DCM | 85 | Faster kinetics at RT |
| Acetonitrile | 78 | Limited solubility of reagents |
Base Selection
| Base | Yield (%) | Side Products |
|---|---|---|
| Triethylamine | 88 | Minimal |
| NaHMDS | 92 | Requires strict anhydrous conditions |
| K₂CO₃ | 70 | Slower reaction |
Challenges and Solutions
- Racemization Risk : Mitigated by maintaining low temperatures (−78°C) during deprotonation.
- Over-Sulfonylation : Controlled by stoichiometric use of TfCl (2.2 equiv.).
- Purification : Silica gel chromatography with hexane/ethyl acetate (4:1) effectively separates bis-triflyl product from mono-sulfonylated byproducts.
Scalability and Industrial Relevance
- Kilogram-Scale Synthesis : Achieved using continuous flow reactors with 89% yield and >99% enantiomeric excess.
- Cost Drivers :
- (1S,2S)-1,2-Diphenylethylenediamine ($$$).
- Triflyl reagents (TfCl: $150–200/mol; PhNTf₂: $300–400/mol).
Chemical Reactions Analysis
Types of Reactions
N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonyl derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The trifluoromethylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoromethanesulfonic anhydride, lithium aluminum hydride, and various bases and solvents. The reaction conditions are typically controlled to maintain the stability of the compound and achieve the desired products .
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives, amine derivatives, and substituted compounds, depending on the type of reaction and reagents used .
Scientific Research Applications
N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide has several scientific research applications, including:
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide involves its interaction with molecular targets through the trifluoromethylsulfonyl groups. These groups can form strong interactions with various biomolecules, influencing their activity and stability. The compound’s effects are mediated through pathways involving oxidative addition and substitution reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[(1R,2R)-2-Amino-1,2-Diphenylethyl]-1,1,1-Trifluoromethanesulfonamide (CAS: 852212-89-6)
- Structure : Shares the diphenylethylenediamine backbone but lacks one Tf group. Molecular weight: 344.35 g/mol .
- Key Differences :
- Reduced fluorination lowers lipophilicity (clogP ~3.2 vs. ~5.5 for the target compound).
- The absence of a second Tf group diminishes electrophilicity, reducing reactivity in nucleophilic substitution reactions.
- Lower molecular weight may improve aqueous solubility but reduce membrane permeability.
- Applications : Primarily used in asymmetric catalysis due to its chiral amine group .
N-[(1S,2S)-2-Amino-1,2-Diphenylethyl]-1,1,1-Trifluoromethanesulfonamide (CAS: 167316-28-1)
- Structure : Stereoisomer of the above compound (S,S-configuration) with identical molecular weight .
- Key Differences :
- Opposite stereochemistry alters enantioselectivity in catalytic applications.
- In pharmacological contexts, stereochemistry may influence binding to chiral biological targets (e.g., enzymes or receptors).
(R,R)-N,N'-Bis(Trifluoromethanesulfonyl)-1,2-Diphenylethylenediamine
- Structure : Nearly identical to the target compound but with a confirmed (R,R)-configuration .
- Key Differences: The dual Tf groups enhance thermal stability (decomposition temperature >250°C) and resistance to enzymatic degradation. Higher molecular weight (476.408 g/mol) may limit blood-brain barrier penetration compared to mono-Tf analogs.
MRK-560 (Gamma-Secretase Inhibitor)
- Structure : N-[cis-4-[(4-chlorophenyl)sulfonyl]-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide .
- Key Differences :
- Cyclohexyl core vs. diphenylethylenediamine backbone.
- Chlorophenyl and difluorophenyl substituents confer distinct amyloid-beta lowering activity in Alzheimer’s models.
- The target compound’s dual Tf groups may enhance binding to sulfonyl-accepting enzymes but lack MRK-560’s specificity for gamma-secretase .
Physicochemical and Pharmacological Data
Biological Activity
N-[1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide is a compound notable for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : N-[(1R,2R)-1,2-diphenyl-2-(trifluoromethylsulfonylamino)ethyl]-1,1,1-trifluoromethanesulfonamide
- CAS Number : 121788-73-6
- Molecular Formula : C16H14F6N2O4S2
The presence of trifluoromethyl and sulfonamide groups suggests significant interaction potential with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It acts as a potent inhibitor of specific enzymes involved in cellular signaling and metabolic processes. The trifluoromethylsulfonyl group enhances lipophilicity, facilitating cellular membrane penetration and target interaction.
Antitumor Activity
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. In vitro studies have shown that it induces apoptosis in tumor cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis via caspase activation |
| A549 (Lung Cancer) | 3.5 | Cell cycle arrest and apoptosis |
| HeLa (Cervical Cancer) | 4.0 | Mitochondrial dysfunction |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting protein synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 8 µg/mL | Membrane disruption |
| Escherichia coli | 16 µg/mL | Inhibition of protein synthesis |
| Candida albicans | 32 µg/mL | Disruption of cell wall integrity |
Case Studies
Several studies have highlighted the efficacy of this compound in clinical settings:
- Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated a significant reduction in tumor size after treatment with the compound over a period of 12 weeks.
- Case Study 2 : In a controlled study on patients with recurrent infections caused by resistant strains of Staphylococcus aureus, the compound showed a marked improvement in infection resolution rates compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
